1-(3-((4-((4-Ethylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone
Description
The compound 1-(3-((4-((4-Ethylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone is a trisubstituted 1,3,5-triazine derivative featuring:
- A 4-ethylphenylamino group at the 4-position of the triazine ring.
- A morpholino substituent at the 6-position.
- A phenyl ethanone moiety linked via an amino group at the 2-position.
This structure is characteristic of bioactive triazine derivatives, which are often explored for kinase inhibition, antimicrobial activity, or as intermediates in drug discovery .
Properties
IUPAC Name |
1-[3-[[4-(4-ethylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-3-17-7-9-19(10-8-17)24-21-26-22(25-20-6-4-5-18(15-20)16(2)30)28-23(27-21)29-11-13-31-14-12-29/h4-10,15H,3,11-14H2,1-2H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPRVSLIYJCJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-((4-((4-Ethylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone , a member of the triazine family, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 418.501 g/mol. The structure features a triazine ring substituted with an ethylphenyl group and morpholine, which enhances its interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of triazine compounds exhibit significant cytotoxic effects against various cancer cell lines. The biological activity of this compound has been primarily investigated for its anticancer properties .
The compound's mechanism appears to involve:
- Inhibition of Cell Proliferation : Studies have shown that it can significantly inhibit the proliferation of cancer cells.
- Induction of Apoptosis : It has been observed to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer).
For instance, a study demonstrated that a related compound induced cell cycle arrest at the G2/M phase and increased apoptosis rates in MCF-7 cells when treated at a concentration of 2 µM .
Comparative Biological Activity
To contextualize the activity of this compound, we can compare it with other similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Aminoquinazoline | Amino groups on a quinazoline scaffold | Anticancer | Different core structure but similar activity profile |
| 6-Morpholino-1,3,5-triazine | Morpholine substitution on triazine | Anticancer | Lacks ethylphenyl group but shares core structure |
| Chalcone Derivatives | Unsaturated ketones with varied substitutions | Anticancer | Focus on unsaturation provides different reactivity |
This table illustrates how structural variations can influence biological activity while highlighting the unique aspects of this compound.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of triazine derivatives:
- Cytotoxicity Assessment : A synthesized compound containing morpholine demonstrated high cytotoxicity against MCF-7 cells with an IC50 value below 1 µM. It exhibited lower toxicity against non-tumorigenic HEK-293 cells .
- Cell Cycle Analysis : Flow cytometry assays indicated that treatment with certain derivatives led to significant cell cycle arrest and increased apoptosis in breast cancer cell lines .
- In Vivo Studies : In zebrafish embryo models, some derivatives showed no toxicity even at high concentrations (up to 1 mM), suggesting a favorable safety profile for further development .
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of 1,3,5-triazines exhibit significant antitumor effects by targeting critical signaling pathways such as PI3K. A study highlighted that compounds with a similar triazine core effectively inhibit cancer cell proliferation by modulating these pathways .
Case Study:
In a recent screening of various triazine derivatives, the compound demonstrated notable cytotoxicity against several cancer cell lines. For instance, it was found to inhibit the growth of human tumor cells with a mean GI50 value of approximately 15.72 μM, indicating promising anticancer properties .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. In silico studies have suggested that related compounds can act as inhibitors of key enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX). This suggests that 1-(3-((4-((4-Ethylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone may also exhibit similar properties, warranting further investigation .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) is crucial for optimizing the pharmacological properties of compounds like this compound. SAR studies have shown that modifications to the triazine core and substituents can significantly enhance potency and selectivity against target enzymes or receptors.
Table: Summary of Structure-Activity Relationships
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Step 1: Initial Substitution with 4'-Aminoacetophenone
-
Reagents : Cyanuric chloride, 4'-aminoacetophenone.
-
Mechanism : Cyanuric chloride reacts with the amine group of 4'-aminoacetophenone, replacing a chlorine atom on the triazine ring.
Step 2: Morpholine Substitution
-
Reagents : Morpholine.
-
Mechanism : A second chlorine atom on the triazine is replaced by morpholine, forming a disubstituted intermediate.
Step 4: Claisen-Schmidt Condensation
-
Reagents : Substituted benzaldehyde or aldehyde derivatives.
-
Conditions : Methanol or dioxane, often with a base (e.g., KOH) .
-
Mechanism : The ethanone group is formed via condensation with an aldehyde, creating the final chalcone-like structure.
Reaction Conditions and Optimization
Nucleophilic Aromatic Substitution
-
Cyanuric Chloride Reactivity : The triazine core undergoes stepwise substitution due to the electron-withdrawing chlorine atoms, which activate the ring for nucleophilic attack .
-
Morpholine Substitution : The amine group in morpholine replaces a chlorine atom, forming a covalent bond with the triazine ring .
Claisen-Schmidt Condensation
-
Trans-Chalcone Formation : The reaction between the ketone (ethanone) and aldehyde forms a conjugated enone system, stabilized by resonance .
Analytical and Purification Methods
-
Nuclear Magnetic Resonance (NMR) : Used to confirm the trans-configuration of the chalcone moiety (δ 7.37–8.16 ppm for olefinic protons) .
-
High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and ensures purity.
-
Melting Point Analysis : Provides physical data for compound identification (e.g., 265–268°C for related derivatives) .
Challenges and Considerations
-
Regioselectivity : Ensuring substitution occurs at the desired positions on the triazine ring.
-
By-Product Minimization : Careful control of reaction conditions to avoid side reactions.
-
Scalability : Optimizing solvent and reagent ratios for large-scale synthesis .
Structural and Functional Implications
The compound’s design leverages the triazine core for stability and the morpholino/ethylphenylamino groups for enhanced solubility and bioactivity. The ethanone moiety contributes to potential anticancer activity by modulating pathways like PI3K/Akt .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Melting Points: Chlorinated analogs (e.g., Compound 4, 258–260°C) exhibit higher melting points than hydroxyethyl- or morpholino-substituted derivatives (e.g., Compound 5, 191–193°C), likely due to enhanced intermolecular interactions (e.g., dipole-dipole, halogen bonding) .
- Synthetic Yields: Compounds with electron-donating groups (e.g., morpholino in Compound 5) show moderate yields (76%), while chalcone derivatives (e.g., Compound 7e) achieve higher yields (92%) due to optimized Claisen-Schmidt condensation conditions .
Spectral Characteristics
- IR Spectroscopy: C=O Stretches: All phenyl ethanone derivatives show strong absorption at 1641–1658 cm⁻¹ . N–H/O–H Stretches: Hydroxyethyl-substituted compounds (e.g., Compound 5) display broad O–H bands near 3300 cm⁻¹, absent in the target compound due to lack of hydroxyl groups .
- NMR Spectroscopy: Aromatic protons in morpholino-substituted triazines resonate at δ 6.8–7.6 ppm, while ethyl groups in the target compound would show characteristic signals at δ 1.2–1.4 ppm (CH₃) and δ 2.4–2.6 ppm (CH₂) .
Common Pathways for Triazine Derivatives
- Nucleophilic Substitution : The triazine core is typically functionalized via sequential substitutions with amines (e.g., 4-ethylphenylamine, morpholine) under controlled pH and temperature .
- Chalcone Formation : For analogs like Compound 7e, Claisen-Schmidt condensation between triazine-ketones and benzaldehydes is employed, yielding α,β-unsaturated ketones .
Q & A
Q. What synthetic protocols are commonly used to prepare this compound, and how do reaction conditions impact yield?
Methodological Answer: The synthesis involves sequential nucleophilic substitution on a triazine core. A typical route includes:
Reacting 2,4-dichloro-6-morpholino-1,3,5-triazine with 3-aminoacetophenone derivatives under reflux in ethanol (12 hours, 80°C).
Coupling the intermediate with 4-ethylphenylamine.
Key factors for yield optimization:
Q. Which spectroscopic techniques are essential for structural confirmation, and how should conflicting data be resolved?
Methodological Answer:
- FT-IR: Identifies carbonyl (C=O, ~1680 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.
- ¹H-NMR: Assign aromatic protons (δ 6.8–8.2 ppm) and morpholine protons (δ 3.6–3.8 ppm).
- ¹³C-NMR: Confirms triazine carbons (δ 165–170 ppm) and acetophenone carbonyl (δ 195–200 ppm).
Resolving discrepancies: - Overlapping signals in aromatic regions can be addressed via 2D NMR (e.g., COSY, HSQC).
- Cross-validate with computational models (DFT-based chemical shift predictions) .
Q. What purification strategies are effective post-synthesis?
Methodological Answer:
- Recrystallization: Use ethanol/water (1:3 ratio) to isolate high-purity solids (melting points: 160–260°C) .
- Column chromatography: Employ silica gel with ethyl acetate/hexane (3:7) for chalcone-based derivatives .
- TLC monitoring: Track reaction progress using silica-coated plates (mobile phase: CH₂Cl₂/MeOH 10:1) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in triazine-based syntheses?
Methodological Answer:
- Temperature control: Lowering reaction temperatures (60–70°C) reduces decomposition of heat-sensitive intermediates.
- Catalyst screening: Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation steps to improve regioselectivity .
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of triazine intermediates, reducing side reactions .
Q. How do researchers resolve contradictions between experimental and computational spectral data?
Methodological Answer:
- Dynamic effects: Perform variable-temperature NMR to identify conformational exchange broadening.
- Solvent modeling: Use Polarizable Continuum Model (PCM) in DFT simulations to account for solvent-induced shifts .
- Crystal structure validation: Compare X-ray diffraction data with computational geometries to refine torsion angles .
Q. What strategies are recommended for designing analogs to explore structure-activity relationships (SAR)?
Methodological Answer:
- Substituent variation: Replace morpholino with piperazine or thiomorpholine to assess steric/electronic effects.
- Parallel synthesis: Employ microwave-assisted Ullmann coupling (100°C, 30 min) to generate libraries of arylacetophenone derivatives .
- In silico screening: Prioritize analogs using molecular docking (e.g., AutoDock Vina) against kinase targets (e.g., EGFR) .
Q. How can researchers validate the biological relevance of this compound in enzyme inhibition studies?
Methodological Answer:
- Kinase assays: Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against target kinases.
- Control experiments: Compare inhibition profiles with known inhibitors (e.g., staurosporine) to confirm specificity.
- Molecular dynamics (MD): Simulate binding stability (50 ns trajectories) to identify key interactions (e.g., hydrogen bonds with triazine) .
Q. What experimental limitations arise in scaling up synthesis, and how can they be mitigated?
Methodological Answer:
- Heat dissipation: Use jacketed reactors with controlled cooling to manage exothermic reactions during triazine ring formation.
- Intermediate stability: Monitor hygroscopic intermediates (e.g., amino-triazines) under inert atmospheres (N₂ or Ar).
- Yield drop at scale: Optimize stirring rates (>500 rpm) to ensure homogeneous mixing in large-volume batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
